2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile
Description
This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core structure with sulfur and nitrogen heteroatoms. The core is substituted at position 3 with a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups. The 2,4-dioxo groups enhance hydrogen-bonding capabilities, critical for binding to biological targets such as enzymes or receptors .
Properties
CAS No. |
687583-67-1 |
|---|---|
Molecular Formula |
C26H23N3O4S |
Molecular Weight |
473.55 |
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C26H23N3O4S/c1-32-18-11-12-20(21(13-18)33-2)29-24(30)23-19-9-5-6-10-22(19)34-25(23)28(26(29)31)15-17-8-4-3-7-16(17)14-27/h3-4,7-8,11-13H,5-6,9-10,15H2,1-2H3 |
InChI Key |
YJAKPDCCPDULBC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C#N)SC5=C3CCCC5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzothieno-pyrimidine core and various functional groups that may contribute to its biological activity. Its molecular formula is .
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of benzothieno-pyrimidines have cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- A study highlighted the ability of related compounds to inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
Antimicrobial Properties
Compounds with similar structures have also shown promising antimicrobial activity:
- Antibacterial and antifungal assays conducted on related compounds indicated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The mode of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies:
- Compounds with the benzothieno-pyrimidine backbone were found to inhibit pro-inflammatory cytokines in vitro. This suggests a potential use in treating inflammatory diseases such as rheumatoid arthritis.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of a related compound on human breast cancer cells (MCF-7). The IC50 value was determined to be 15 µM after 48 hours of treatment, indicating significant cytotoxicity compared to controls.
- Antimicrobial Testing : In a comparative study, the compound was tested against Escherichia coli and Pseudomonas aeruginosa, showing an inhibition zone of 18 mm and 22 mm respectively at a concentration of 100 µg/mL.
- In Vivo Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound reduced paw swelling by 45% compared to the control group after 4 hours post-treatment.
Data Summary Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM (MCF-7) |
| Antimicrobial | Agar Diffusion | Inhibition Zone: E. coli = 18 mm; P. aeruginosa = 22 mm |
| Anti-inflammatory | Carrageenan Model | Reduction in paw edema by 45% |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Key Structural Differences Among Benzothieno[2,3-d]pyrimidine Derivatives
Key Observations:
Substitution at Position 3: The target compound’s 2,4-dimethoxyphenyl group provides steric bulk and electron-donating effects compared to simpler aryl (e.g., 4-methoxyphenyl in ) or alkyl (e.g., ethyl in ) groups. Methoxy groups enhance solubility and may influence binding to targets like kinases or cytochrome P450 enzymes.
Position 2 Modifications: The benzonitrile group in the target compound offers a rigid, planar structure for hydrophobic interactions, contrasting with sulfanyl-acetamide () or benzylsulfanyl () groups, which may confer flexibility.
Dioxo vs. Oxo Groups: The 2,4-dioxo configuration in the target compound supports stronger hydrogen bonding compared to mono-oxo derivatives (e.g., ), which may enhance affinity for ATP-binding pockets or proteases.
Pharmacological and Physicochemical Properties
Hypothetical Insights (Based on Structural Analogues):
- Solubility : The 2,4-dimethoxyphenyl and benzonitrile groups may reduce aqueous solubility compared to hydroxylated derivatives (e.g., ).
- Metabolic Stability : Methoxy groups are susceptible to demethylation by CYP450 enzymes, whereas benzonitrile is metabolically stable, suggesting a longer half-life for the target compound.
- The target compound’s dioxo and nitrile groups may enhance binding to serine proteases or PARP enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
